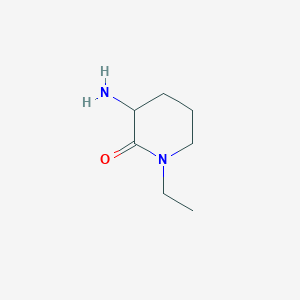

3-Amino-1-ethylpiperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-amino-1-ethylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3 |

InChI Key |

PFAHDCGGYGPULO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Ethylpiperidin 2 One and Derivatives

Foundational Synthetic Strategies for Piperidin-2-ones

The construction of the core piperidin-2-one ring system relies on well-established chemical transformations. These foundational methods, primarily involving cyclization reactions and modifications of existing piperidine (B6355638) structures, provide the basis for more complex synthetic endeavors.

Lactam Formation via Cyclization Reactions

The most direct approach to the piperidin-2-one skeleton is through the intramolecular cyclization of a linear precursor, forming the characteristic six-membered lactam ring. This transformation is a cornerstone of piperidin-2-one synthesis, with several variations depending on the starting materials and reaction conditions.

One common method involves the cyclization of δ-amino acids or their ester derivatives. For instance, (R)-methyl-2,5-diaminopentanoate dihydrochloride can be cyclized to (R)-3-aminopiperidin-2-one hydrochloride. This reaction is typically promoted by a base, such as sodium methoxide in methanol, which facilitates the nucleophilic attack of the terminal amino group onto the ester carbonyl, leading to the expulsion of methanol and the formation of the lactam ring google.com. The process can be initiated from the corresponding amino acid, (R)-2,5-diaminopentanoic acid hydrochloride, which is first esterified and then cyclized in a one-pot or sequential manner google.com.

Another approach to lactam formation is the Dieckmann cyclization, which is particularly useful for constructing piperidine-2,4-diones that can be further modified researchgate.net. This intramolecular condensation of a diester in the presence of a strong base generates a β-keto ester, which upon hydrolysis and decarboxylation can yield substituted piperidinones. The regioselectivity of the Dieckmann cyclization can be controlled to produce variously substituted piperidine-2,4-diones researchgate.net.

The table below summarizes key aspects of lactam formation via cyclization.

| Starting Material | Reagents | Product | Reference |

| (R)-methyl-2,5-diaminopentanoate dihydrochloride | Sodium methoxide in methanol | (R)-3-aminopiperidin-2-one hydrochloride | google.com |

| δ-amino acid | Acid/Heat or coupling agents | Piperidin-2-one | General Knowledge |

| Diester | Strong base (e.g., NaH, NaOEt) | Substituted piperidine-2,4-dione | researchgate.net |

Amine Alkylation and Acylation Routes

Amine alkylation and acylation are fundamental reactions for modifying the nitrogen atom of the piperidine ring or for introducing the side chains necessary for subsequent cyclization. While direct alkylation of ammonia or primary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, it can be a viable route under controlled conditions wikipedia.org. For the synthesis of N-substituted piperidinones like 3-amino-1-ethylpiperidin-2-one, the alkylation of a pre-formed 3-aminopiperidin-2-one (B154931) with an ethyl halide would be a direct, albeit potentially challenging, approach due to the possibility of over-alkylation wikipedia.orgresearchgate.net.

A more controlled method for N-alkylation involves the use of a base to deprotonate the amine, followed by the addition of the alkylating agent. This can minimize the formation of quaternary ammonium salts, especially when the alkyl halide is added slowly to an excess of the amine researchgate.net.

Acylation of amines with acid chlorides or anhydrides is a highly efficient method for forming amides libretexts.org. In the context of piperidinone synthesis, acylation can be used to introduce a desired substituent on the nitrogen atom or to build the carbon chain of a linear precursor prior to cyclization. The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation libretexts.org.

Advanced Synthetic Approaches to Substituted Piperidin-2-ones

The demand for structurally diverse and stereochemically defined piperidinone derivatives has driven the development of more sophisticated synthetic methodologies. These advanced strategies offer greater control over the placement and stereochemistry of substituents on the piperidinone ring.

Reductive Amination Strategies for Ring Construction and Functionalization

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely employed in the synthesis of piperidines and their derivatives. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the construction of the piperidinone ring, a double reductive amination of a dicarbonyl compound can be a highly effective strategy. This approach allows for the formation of the heterocyclic ring in a single step from acyclic precursors chim.it. The use of sugar-derived dicarbonyls in double reductive amination reactions provides a route to polyhydroxylated piperidines with defined stereochemistry chim.it.

Reductive amination is also instrumental in the functionalization of pre-existing piperidinone scaffolds. For example, a piperidin-4-one can be reacted with a primary amine in the presence of a reducing agent to introduce a substituted amino group at the 4-position researchgate.netacs.org. This method is a cornerstone for creating a diverse library of N-substituted piperidine derivatives researchgate.net.

The table below illustrates examples of reductive amination in piperidine synthesis.

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Pentadialdose | Ammonia | Hydrogen/Catalyst | Mono-protected isofagomine | chim.it |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine | researchgate.net |

| 2,6-Diarylpiperidin-4-ones | Various amines | Not specified | 4-Amino-2,6-diarylpiperidines | acs.org |

Nucleophilic Substitution Pathways in Piperidinone Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of piperidinone derivatives. These reactions can be used to introduce substituents onto the piperidine ring or to facilitate cyclization through the displacement of a leaving group.

An intramolecular nucleophilic substitution is a key step in many piperidinone syntheses. For example, a linear precursor containing a nucleophilic amine and an electrophilic carbon with a good leaving group can undergo cyclization to form the piperidinone ring nih.gov. This strategy is often employed in cascade reactions where the precursor is generated in situ nih.gov.

Furthermore, nucleophilic substitution can be used to modify a pre-formed piperidinone ring. The introduction of a leaving group at a specific position allows for its displacement by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives. For instance, the reaction of 3-halogenocyclohex-2-enones with piperidine demonstrates a nucleophilic vinyl substitution, which is a related transformation rsc.org.

Intramolecular Cyclization Reactions for Piperidinone Derivatives

Intramolecular cyclization is a broad and powerful strategy for the synthesis of piperidinone derivatives, encompassing a variety of reaction types that lead to the formation of the six-membered ring. The key feature of this approach is that the entire backbone of the cyclic product is present in the starting linear molecule nih.gov.

One notable example is the intramolecular aza-Michael addition, where an amine adds to an α,β-unsaturated ester or ketone within the same molecule to form the piperidine ring. This reaction is highly efficient for the construction of substituted piperidinones.

Radical-mediated cyclizations also provide a route to the piperidinone core. These reactions involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the ring nih.gov. Multicomponent radical processes have been developed that allow for the synthesis of highly substituted piperidinones in a single step from simple starting materials acs.org.

Enzyme-catalyzed cascades have emerged as a powerful tool for the synthesis of chiral piperidine derivatives. For example, a multi-enzyme system utilizing a galactose oxidase and an imine reductase can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine rsc.orgrsc.orgresearchgate.net. This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions rsc.orgrsc.orgresearchgate.net.

The following table presents a selection of intramolecular cyclization strategies for piperidinone synthesis.

| Cyclization Type | Key Features | Product Class | References |

| Aza-Michael Addition | Intramolecular addition of an amine to an α,β-unsaturated carbonyl. | Substituted piperidinones | General Knowledge |

| Radical Cyclization | Formation of the ring via an intramolecular radical addition. | Substituted piperidinones | nih.govacs.org |

| Enzyme Cascade | Stereoselective cyclization catalyzed by enzymes. | Chiral aminopiperidines | rsc.orgrsc.orgresearchgate.net |

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-ketoester. | Piperidine-2,4-diones | researchgate.net |

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful tool for the construction of cyclic systems, including the piperidinone core. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a suitably positioned acceptor, such as an alkene or alkyne. The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-endo-trig cyclizations being a common pathway to six-membered rings.

For the synthesis of 3-aminopiperidin-2-one derivatives, a potential radical-mediated approach could involve the cyclization of an acyclic precursor containing an aminyl radical or a carbon-centered radical adjacent to a nitrogen atom. For instance, the Hofmann-Löffler-Freytag reaction, a classic example of a radical cyclization, involves the generation of an N-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-position to form a carbon-centered radical. This radical can then be trapped to form the heterocyclic ring. A modern variant of this approach involves the enantioselective δ-C–H cyanation of acyclic amines, which can be subsequently converted to chiral piperidines nih.gov.

While specific examples detailing the synthesis of 3-Amino-1-ethylpiperidin-2-one via radical cyclization are not abundant in the literature, the general principles of radical chemistry provide a viable theoretical pathway. The reaction conditions, including the choice of radical initiator and solvent, would be crucial in controlling the efficiency and selectivity of the cyclization.

| Precursor Type | Radical Initiator | Key Transformation | Product Type |

| N-Halo-α,β-unsaturated amide | AIBN, Bu3SnH | 6-endo-trig cyclization | Substituted piperidinone |

| Acyclic amine with δ-C-H bond | Copper catalyst | Enantioselective C-H cyanation | Chiral δ-amino nitrile |

Aza-Heck Cyclization Approaches

The Aza-Heck cyclization is a palladium-catalyzed intramolecular reaction that forms a C-N bond and a new stereocenter. This reaction has emerged as a powerful method for the synthesis of nitrogen-containing heterocycles, including piperidines and their derivatives nih.govrsc.orgresearchgate.net. The reaction typically involves the cyclization of an unsaturated amine derivative, where a nitrogen nucleophile attacks a palladium-activated alkene.

In the context of synthesizing 3-aminopiperidin-2-one derivatives, an Aza-Heck approach would likely involve a precursor containing an enamide or a similar nitrogen-containing moiety and a pendant alkene. The palladium catalyst would facilitate the intramolecular aminopalladation of the double bond, followed by β-hydride elimination to regenerate the catalyst and yield the cyclized product. The stereochemical outcome of the reaction can often be controlled by the use of chiral ligands on the palladium catalyst, making it a valuable tool for asymmetric synthesis nih.govsemanticscholar.org.

Recent advancements in Aza-Heck cyclizations have expanded the scope of suitable nitrogen nucleophiles and alkene partners, offering a versatile platform for the synthesis of a wide range of N-heterocycles nih.govrsc.orgresearchgate.netsemanticscholar.org. While direct application to 3-Amino-1-ethylpiperidin-2-one is not extensively documented, the methodology's adaptability suggests its potential for constructing the core piperidinone structure.

| Substrate | Catalyst System | Key Features | Resulting Heterocycle |

| N-alkenylamides | Pd(0) with phosphine ligands | Formation of C-N bond | Pyrrolidines, Piperidines |

| Unsaturated oxime esters | Pd(0) or Cu(I) catalysts | Radical or organometallic pathway | Dihydropyrroles, Tetrahydropyridines |

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing catalysis, also known as hydrogen autotransfer, is an atom-economical and environmentally benign strategy for the formation of C-N and C-C bonds mdpi.comnih.govnih.gov. This methodology involves the temporary oxidation of a substrate, typically an alcohol, to an aldehyde or ketone by a transition-metal catalyst, which "borrows" the hydrogen. The resulting carbonyl compound can then react with a nucleophile, such as an amine, to form an imine. The metal hydride species then reduces the imine in situ to afford the final product and regenerate the catalyst.

For the synthesis of piperidinone structures, a hydrogen borrowing annulation strategy could involve the reaction of a diol with an amine. An iridium-catalyzed [5+1] annulation method has been reported for the stereocontrolled synthesis of substituted piperidines from diols and amines mdpi.com. This process involves a double hydrogen borrowing cascade.

While a direct synthesis of 3-Amino-1-ethylpiperidin-2-one using this method is not explicitly described, a plausible route could involve the reaction of a suitable amino-diol with an ethylamine source under hydrogen borrowing conditions. The choice of catalyst, often based on iridium or ruthenium, is critical for the efficiency of the hydrogen transfer steps.

| Reactants | Catalyst | Mechanism | Product |

| Diol and Amine | Iridium(III) complex | Sequential cascades of oxidation, amination, and imine reduction | Substituted Piperidine |

| 1,2-Amino Alcohols | Iridium catalyst | C-C bond formation via alkylation with ketones | γ-Aminobutyric acid derivatives |

Cascade Cyclizations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions offer significant advantages in terms of atom economy, step economy, and the rapid construction of complex molecular architectures from simple starting materials.

In the synthesis of piperidinone derivatives, cascade cyclizations can be designed to form the six-membered ring and introduce desired functionalities in a controlled manner. For instance, a multi-enzyme cascade has been utilized for the synthesis of protected 3-aminopiperidine derivatives from N-Cbz-protected L-ornithinol and L-lysinol semanticscholar.orgrsc.orgresearchgate.net. This enzymatic cascade involves an initial oxidation of the amino alcohol to the corresponding amino aldehyde, which then undergoes spontaneous intramolecular cyclization.

| Starting Materials | Key Transformation | Product |

| N-Cbz-protected L-ornithinol | Multi-enzyme cascade (galactose oxidase and imine reductase) | L-3-N-Cbz-aminopiperidine |

| o-(2-Acyl-1-ethynyl)benzaldehydes and amino acids | Erlenmeyer–Plöchl azlactone reaction followed by cascade cyclizations | Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans |

Multicomponent Reaction (MCR) Applications in Piperidinone Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic step to form a product that incorporates all or most of the atoms of the starting materials. MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs are known to produce piperidine and piperidinone scaffolds. For example, the Hantzsch dihydropyridine synthesis and related MCRs can be adapted to form substituted piperidines. A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been reported to afford substituted piperidines researchgate.net.

While a specific MCR for the direct synthesis of 3-Amino-1-ethylpiperidin-2-one is not prominently featured in the literature, the principles of MCRs allow for the design of novel reactions. A potential MCR approach could involve the reaction of an ethylamine derivative, a suitable four-carbon building block with latent carbonyl and amino functionalities, and a cyclizing agent. The versatility of MCRs makes them an attractive strategy for the efficient construction of the 3-Amino-1-ethylpiperidin-2-one core.

| Reaction Type | Components | Key Features | Product Scaffold |

| Pseudo five-component reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | One-pot synthesis, high atom economy | Substituted piperidines |

| Ugi and Passerini reactions | Aldehyde/ketone, amine, carboxylic acid, isocyanide | Formation of α-acylaminocarboxamides | Diverse and complex molecules |

Biocatalytic Transamination in Piperidinone Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, producing a new chiral amine mdpi.comnih.govrsc.org. This methodology has found widespread application in the pharmaceutical industry for the synthesis of enantiomerically pure amines.

In the context of piperidinone synthesis, biocatalytic transamination can be employed to introduce an amino group at a specific position with high stereoselectivity. For the synthesis of 3-aminopiperidin-2-one derivatives, a suitable precursor would be a 1-ethylpiperidin-2,3-dione. A transaminase could then selectively aminate the C3-keto group to yield the desired 3-amino product. The stereochemical outcome (either (R)- or (S)-enantiomer) can be controlled by selecting a transaminase with the appropriate stereopreference.

Studies have demonstrated the successful use of ω-transaminases for the asymmetric synthesis of 3-aminopiperidine derivatives from prochiral piperidones beilstein-journals.orggoogle.com. These reactions often exhibit high conversion rates and excellent enantiomeric excesses. The use of immobilized enzymes can further enhance the process by allowing for easy separation and reuse of the biocatalyst beilstein-journals.org. An amination/lactamization cascade has also been reported for the preparation of 6-methylpiperidin-2-one in an enantiopure form nih.gov.

| Substrate | Biocatalyst | Key Transformation | Product | Enantiomeric Excess (ee) |

| 1-Boc-3-piperidone | Immobilized ω-transaminase | Asymmetric amination | (R)- or (S)-3-amino-1-Boc-piperidine | >99% |

| Prochiral 4-piperidone | ω-Transaminase | Dynamic kinetic resolution | anti-Amine intermediate | >99% |

| 5-Aminopentanal derivative | Transaminase | Intramolecular cyclization | (R)-6-methylpiperidin-2-one | >99% |

Asymmetric Synthesis of Chiral 3-Aminopiperidin-2-one Systems

The development of asymmetric methods to synthesize chiral 3-aminopiperidin-2-one systems is of significant interest due to the importance of enantiomerically pure compounds in pharmacology. Several strategies have been explored to achieve high levels of stereocontrol in the synthesis of this structural motif.

One common approach involves the use of chiral auxiliaries. For example, a chiral auxiliary attached to the nitrogen atom can direct the stereoselective functionalization of the piperidinone ring. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Catalytic asymmetric methods represent a more efficient and atom-economical approach. This includes the use of chiral catalysts in reactions such as asymmetric hydrogenation, Michael additions, and alkylations. For instance, a practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, featuring a three-component cascade coupling with a chiral nitro diester to assemble the functionalized piperidinone skeleton nih.gov.

Furthermore, biocatalytic methods, as discussed in the previous section, are inherently asymmetric and provide a powerful tool for the synthesis of chiral 3-aminopiperidin-2-one systems with high enantiopurity beilstein-journals.orggoogle.com. The choice of the synthetic strategy often depends on the desired stereoisomer and the availability of starting materials and catalysts.

| Method | Key Feature | Example Application |

| Chiral Auxiliary | Diastereoselective alkylation | Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one |

| Catalytic Asymmetric Synthesis | Enantioselective Michael addition | Assembly of functionalized piperidinone skeleton for a DPP-4 inhibitor |

| Biocatalysis | Enantioselective transamination | Synthesis of (R)- and (S)-3-amino-1-Boc-piperidine |

Enantioselective Routes to Substituted Piperidin-2-ones

The development of enantioselective methods for synthesizing substituted piperidin-2-ones is a significant area of research, driven by the need for enantiomerically pure building blocks in drug discovery. acs.org A variety of catalytic and biocatalytic approaches have been established to achieve high levels of stereocontrol.

One prominent strategy involves the asymmetric hydrogenation or reduction of pyridine precursors. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been successfully used to synthesize 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives. nih.govacs.org These intermediates can then be further reduced to provide access to a wide array of enantioenriched 3-substituted piperidines. nih.govacs.org Similarly, biocatalytic methods employing enzymes have gained traction for their high selectivity and environmentally benign reaction conditions. Multi-enzyme cascades using variants of galactose oxidase and imine reductase have been employed for the stereoselective synthesis of semi-protected 3-aminopiperidines from amino alcohol precursors like L-ornithinol. rsc.org This one-pot approach is advantageous as it prevents the racemization of sensitive intermediates, yielding products with high enantiopurity. rsc.org

Another powerful enantioselective approach is the cyclization of amino acid-derived precursors. For example, enantiomerically pure 3-aminopiperidine derivatives can be synthesized through the cyclization of methyl esters derived from natural amino acids such as ornithine. acs.org The efficient synthesis of 3-diazo-piperidin-2-one has also been reported in two steps from L-ornithine, providing a versatile intermediate for a range of 3-substituted piperidin-2-one derivatives. researchgate.net Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters has emerged as a method for producing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov

Table 1: Comparison of Enantioselective Methods for Piperidinone Synthesis

| Method | Catalyst/Enzyme | Precursor | Key Features | Ref |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium complex | Pyridine, Arylboronic acid | High yield and enantioselectivity for 3-aryl piperidines. | nih.govacs.org |

| Multi-enzyme Cascade | Galactose Oxidase, Imine Reductase | L-ornithinol | One-pot, high enantiopurity, green methodology. | rsc.org |

| Amino Acid Cyclization | - | L-ornithine methyl ester | Utilizes chiral pool, produces enantiopure products. | acs.org |

| Asymmetric Aminoboration | Copper/Ph-BPE complex | Hydroxylamine ester | Access to 2,3-cis-disubstituted piperidines. | nih.gov |

Chiral Auxiliary and Ligand-Controlled Syntheses

The use of chiral auxiliaries is a classical and effective strategy for controlling stereochemistry in the synthesis of piperidin-2-ones. This approach involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved to afford the enantiomerically enriched product.

A notable example is the use of D-phenylglycinol as a chiral auxiliary. In the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, D-phenylglycinol is condensed with δ-valerolactone to form a chiral lactam. researchgate.net The subsequent alkylation of this intermediate proceeds with high diastereoselectivity, which is attributed to a chelation process involving the auxiliary's hydroxyl group. researchgate.net

Carbohydrate-based auxiliaries have also proven effective. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.comresearchgate.net A domino Mannich–Michael reaction using this auxiliary furnished N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.comresearchgate.net The steric and stereoelectronic properties of the carbohydrate moiety guide the facial selectivity of nucleophilic additions. researchgate.net

In catalyst-controlled syntheses, chiral ligands complexed to a metal center dictate the stereochemical pathway of the reaction. The development of novel chiral ligands is central to the advancement of this field. For example, a palladium catalyst paired with a pyridine-oxazoline ligand has been used for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, the rhodium-catalyzed asymmetric carbometalation of dihydropyridines relies on chiral ligands to achieve high regio- and enantioselectivity. nih.govacs.org

Diastereomeric Control and Resolution Techniques

Achieving diastereomeric control is critical when synthesizing piperidin-2-ones with multiple stereocenters. Multicomponent reactions have been developed as an efficient means to construct complex piperidinone scaffolds with high stereoselectivity in a single step. A four-component reaction of dicyano-substituted olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate has been shown to produce pyridinium-substituted piperidin-2-ones with three stereogenic centers as single diastereomers. hse.ru The reaction proceeds through a Michael–Mannich–cyclization cascade, where the bulky aryl substituents adopt the most sterically favorable positions. hse.ru

In cases where stereoselective synthesis is not perfectly efficient, resolution techniques are employed to separate diastereomers or enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chromatographic methods are also widely used. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers and diastereomers, as demonstrated in the separation of diastereomeric 3-methylpiperidin-2-one derivatives. researchgate.net

Influence of Protecting Groups on Stereoselectivity

Protecting groups are essential tools in organic synthesis, employed to temporarily mask reactive functional groups. jocpr.com Beyond this primary role, the choice of a protecting group can significantly influence the stereochemical outcome of a reaction. The size and nature of the protecting group can alter the steric environment around a reactive center, thereby directing the approach of a reagent.

In the synthesis of a 3-methylpiperidin-2-one derivative using a D-phenylglycinol chiral auxiliary, the presence or absence of a protecting group on the auxiliary's hydroxyl group had a profound effect on diastereoselectivity. researchgate.net When the hydroxyl group was unprotected, alkylation resulted in a single diastereomer. researchgate.net However, when the hydroxyl group was protected with a bulky tert-butyldimethylsilyl (TBDMS) group, the diastereomeric ratio inverted and dropped significantly. researchgate.net This outcome is attributed to the unprotected hydroxyl group participating in a chelation-controlled mechanism that rigidly defines the conformation of the transition state, leading to high stereoselectivity. The bulky protecting group prevents this chelation, resulting in a less organized transition state and lower selectivity. researchgate.net

Commonly used amino protecting groups in piperidine synthesis include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can influence reactivity and selectivity in cyclization and substitution reactions. rsc.orggoogle.com

Table 2: Effect of Hydroxyl Protecting Group on Diastereoselectivity

| Auxiliary Hydroxyl Group | Diastereomeric Ratio (1:8) | Overall Yield | Reference |

|---|---|---|---|

| Unprotected (-OH) | Single Isomer | 91% | researchgate.net |

| Protected (-OTBDMS) | 1 : 2.5 | 90% | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement in Piperidinone Synthesis

The optimization of reaction conditions is a critical step in developing a synthetic route that is efficient, scalable, and high-yielding. Key parameters that are typically varied include solvent, temperature, reaction time, catalyst loading, and the nature of reagents and bases.

For instance, in the synthesis of piperidine derivatives via the reaction of indole with piperidine, a systematic analysis of time, temperature, and irradiation conditions was performed. researchgate.net The use of ultrasound was found to be an effective catalyst, with optimal conditions identified as 2 hours at 50°C. The choice of base and solvent was also shown to be crucial; sodium hydride in acetonitrile gave superior yields compared to other bases like cesium carbonate or different solvents. researchgate.net

In the preparation of (R)-3-aminopiperidin-2-one hydrochloride, reaction conditions were carefully controlled. google.com The addition of sodium methoxide to (R)-methyl 2,5-diaminopentanoate dihydrochloride was carried out at a low temperature (between -10°C and 0°C) to favor the desired cyclization. google.com Subsequent acidification to form the hydrochloride salt was also performed at a controlled temperature (between 0°C and 20°C) to ensure clean product formation and isolation. google.com Such optimization is essential for transitioning a synthetic procedure from a laboratory scale to a larger, process-scale production.

Chemical Reactivity and Transformations of 3 Amino 1 Ethylpiperidin 2 One Systems

Reactivity of the Piperidin-2-one Lactam Moiety

The piperidin-2-one ring, a six-membered cyclic amide (lactam), is a core feature of 3-Amino-1-ethylpiperidin-2-one. The reactivity of this lactam moiety is influenced by the ring size and the substituents it bears. In general, piperidin-2-ones can undergo a variety of reactions, including reduction and hydrolysis, which are fundamental to their role as synthetic intermediates. For instance, the reduction of the lactam carbonyl group can lead to the formation of the corresponding piperidine (B6355638) derivative, a transformation often accomplished using powerful reducing agents like lithium aluminum hydride.

Furthermore, the lactam can be susceptible to hydrolysis under acidic or basic conditions, which would result in the opening of the ring to yield the corresponding amino acid derivative. The stability of the lactam ring in 3-Amino-1-ethylpiperidin-2-one is a crucial factor in its synthetic applications, as it must withstand various reaction conditions to allow for selective modification of other parts of the molecule.

Transformations Involving the 3-Amino Functional Group

The primary amino group at the 3-position is a key site of reactivity in 3-Amino-1-ethylpiperidin-2-one, enabling a wide range of chemical transformations.

Acylation and Amidation Reactions

The amino group of 3-Amino-1-ethylpiperidin-2-one is readily acylated or amidated when treated with acylating agents such as acyl chlorides or anhydrides. evitachem.comsmolecule.com This reaction results in the formation of a new amide bond, a common strategy for introducing a variety of substituents and for the synthesis of more complex molecules. The nucleophilicity of the amino group facilitates this transformation, which is a cornerstone of its use in medicinal chemistry and materials science. For example, reaction with acetic anhydride (B1165640) would yield N-(1-ethyl-2-oxopiperidin-3-yl)acetamide.

Oxidation and Reduction Pathways of the Amine

The amino group in 3-Amino-1-ethylpiperidin-2-one can undergo both oxidation and reduction, although these transformations are less common than acylation. Oxidation of the primary amine could potentially lead to the formation of nitroso or nitro compounds, or even to the corresponding imine if the reaction conditions are carefully controlled. However, such reactions can be challenging to perform selectively in the presence of the lactam ring.

Conversely, while the amino group itself is already in a reduced state, its presence can influence the reduction of other parts of the molecule. More significantly, the amino group is often introduced into the piperidine ring via the reduction of a precursor, such as a nitro or azido (B1232118) group, during the synthesis of the parent molecule. google.com

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group confers significant nucleophilic character. masterorganicchemistry.com This nucleophilicity allows 3-Amino-1-ethylpiperidin-2-one to participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form secondary or tertiary amines, or with electrophilic alkenes in Michael addition reactions. The nucleophilicity of the amine is a key factor in its utility as a building block for the synthesis of more complex molecular architectures. masterorganicchemistry.com

Derivatization Strategies for Structural Diversification

The ability to derivatize 3-Amino-1-ethylpiperidin-2-one is central to its application in drug discovery and materials science. sigmaaldrich.com Derivatization can be used to modify the compound's physical and chemical properties, such as its solubility, polarity, and biological activity.

| Derivatization Strategy | Reagent/Condition | Product Type |

| Acylation | Acyl chloride, anhydride | N-acylated piperidinone |

| Alkylation | Alkyl halide | N-alkylated piperidinone |

| Reductive Amination | Aldehyde or ketone, reducing agent | N-alkylated piperidinone |

Cycloaddition Reactions with Piperidinone Derivatives

Piperidinone derivatives can be employed in cycloaddition reactions to construct more complex polycyclic systems. libretexts.org Although specific examples involving 3-Amino-1-ethylpiperidin-2-one are not prevalent in the literature, the general principles of cycloaddition can be applied. For instance, the lactam or a derivative could potentially act as a dienophile in a Diels-Alder reaction, or a related [4+2] cycloaddition, to form a fused ring system. organicreactions.org More commonly, the amino group could be transformed into a functional group that participates in a 1,3-dipolar cycloaddition, leading to the formation of five-membered heterocyclic rings. researchgate.net These strategies offer powerful tools for the rapid construction of molecular complexity from the 3-Amino-1-ethylpiperidin-2-one scaffold.

Formation of Metal Complexes with Piperidinone Ligands

Piperidone ligands, featuring a piperidine ring with a ketone functional group, are utilized in the synthesis of metal complexes due to their ability to coordinate with metal ions . The presence of both an amino group and a lactam moiety in 3-Amino-1-ethylpiperidin-2-one suggests its potential to act as a ligand in coordination chemistry. The amino group provides a site for nucleophilic attack and coordination, while the carbonyl group of the lactam can also participate in binding, potentially leading to the formation of chelate rings with metal centers, which enhances the stability of the resulting complexes .

While specific studies on the formation of metal complexes with 3-Amino-1-ethylpiperidin-2-one are not extensively documented in publicly available literature, the reactivity of analogous piperidinone derivatives provides significant insights. For instance, piperidone-based acid dyes, including derivatives with an N-ethyl substituent, have been successfully used to form complexes with copper (II) and iron (II) niscpr.res.in. In these complexes, the piperidone ligand coordinates with the metal ion, influencing the properties of the resulting compound niscpr.res.in. The coordination often involves the nitrogen and oxygen atoms within the ligand structure, acting as donor atoms .

The formation of such complexes can be characterized by various spectroscopic methods, such as FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal center niscpr.res.ina2bchem.com.

Table 1: Potential Coordination Behavior of 3-Amino-1-ethylpiperidin-2-one with Metal Ions

| Functional Group | Potential Role in Coordination | Supporting Evidence from Analogous Compounds |

| 3-Amino Group | Primary coordination site (nucleophilic nitrogen) | The amino group is a known coordination site in similar heterocyclic ligands cymitquimica.com. |

| Lactam Carbonyl | Secondary coordination site (oxygen donor) | Piperidone-based ligands can coordinate through oxygen atoms . |

| Lactam Nitrogen | Potential coordination site | The nitrogen within the piperidine ring can act as a donor atom . |

Mechanistic Investigations of 3-Amino-1-ethylpiperidin-2-one Reactions

The reactions involving 3-Amino-1-ethylpiperidin-2-one are governed by the reactivity of its functional groups. Mechanistic studies on related piperidine and piperidinone derivatives shed light on the likely pathways for its transformations.

The primary amino group at the 3-position imparts nucleophilic character to the molecule, making it susceptible to reactions with electrophiles . This can include substitution reactions where the amino group attacks an electrophilic center . The stereochemistry at the 3-position can also play a crucial role in directing the outcome of reactions, particularly in asymmetric synthesis cymitquimica.com.

The synthesis of 3-aminopiperidine derivatives often involves multi-step routes, including rhodium-catalyzed asymmetric hydrogenation and ring-closing metathesis, which have well-studied mechanisms niscpr.res.in. For instance, the hydrogenation of a suitable precursor in the presence of a transition metal catalyst, such as rhodium or iridium, is a common method for producing chiral piperidines mdpi.comgoogle.com. The mechanism of such hydrogenations often involves the coordination of the substrate to the metal center, followed by the stereoselective addition of hydrogen mdpi.com.

Furthermore, the lactam ring in 3-Amino-1-ethylpiperidin-2-one can undergo nucleophilic ring-opening reactions under certain conditions cymitquimica.com. However, the reactivity can be influenced by the substituents. The N-ethyl group is generally stable but can influence the steric accessibility of the adjacent carbonyl group.

Mechanistic investigations into the synthesis of related piperidinones have detailed stereoselective cyclization reactions. For example, acid-mediated intramolecular 6-endo-trig cyclization of enones can lead to the formation of piperidinone structures, where the initially formed trans-isomer may convert to a more stable cis-form over time mdpi.com. Radical intramolecular cyclizations catalyzed by metals like cobalt have also been developed for synthesizing piperidine rings, with the mechanism involving radical intermediates mdpi.com.

Table 2: Summary of Potential Reaction Mechanisms for 3-Amino-1-ethylpiperidin-2-one

| Reaction Type | Probable Mechanism | Key Intermediates/Catalysts |

| Nucleophilic Substitution | S_N_2 at the amino group | - |

| Catalytic Hydrogenation | Asymmetric hydrogenation | Rhodium or Iridium complexes |

| Intramolecular Cyclization | 6-endo-trig cyclization | Acid or metal catalysts |

| Radical Cyclization | Radical-mediated ring formation | Cobalt(II) catalyst |

Computational and Theoretical Investigations of 3 Amino 1 Ethylpiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. nrel.gov These calculations solve approximations of the Schrödinger equation to determine properties like energy, electron distribution, and orbital interactions. tsukuba.ac.jp For 3-Amino-1-ethylpiperidin-2-one, such calculations would reveal the influence of the ethyl group on the nitrogen atom and the amino group at the C3 position on the lactam ring's electronic environment.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. jksus.org It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules. nrel.govjksus.org In a theoretical study of 3-Amino-1-ethylpiperidin-2-one, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute various electronic properties. jksus.orgnih.gov

These studies would provide data on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure. Furthermore, DFT is used to calculate Mulliken atomic charges, which would indicate the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. jksus.org For instance, the analysis would likely show a partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and nitrogen atoms, which is typical for lactams. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them much faster than ab initio methods. wikipedia.org This speed allows for the study of larger molecules or for initial, less computationally demanding, explorations of molecular properties. libretexts.org Methods like AM1 (Austin Model 1), PM3 (Parameterization Method 3), and PM6 are widely used. wikipedia.orgscielo.org.mxgaussian.com

For 3-Amino-1-ethylpiperidin-2-one, semi-empirical methods could be used for a preliminary conformational search to identify low-energy isomers before subjecting them to more rigorous DFT calculations. afit.edu These methods are also parameterized to directly calculate thermodynamic properties like the heat of formation. scielo.org.mx While their results can be less accurate than high-level DFT or ab initio calculations, they provide valuable qualitative insights and are effective for comparing properties across a series of related molecules. libretexts.orgscielo.org.mx

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. irjweb.com For 3-Amino-1-ethylpiperidin-2-one, the HOMO is expected to be localized primarily on the amino group and the lactam nitrogen, which are the main electron-donating centers. The LUMO would likely be centered on the carbonyl group (C=O), which acts as the primary electron-accepting site. The HOMO-LUMO gap would influence the molecule's ability to participate in charge-transfer interactions. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for 3-Amino-1-ethylpiperidin-2-one (Note: These are hypothetical values for illustrative purposes, as specific experimental or published computational data is unavailable.)

| Parameter | Hypothetical Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

Conformational Analysis and Molecular Geometry Prediction

The piperidine (B6355638) ring is not planar and typically adopts chair or boat conformations to minimize steric and torsional strain. acs.org For 3-Amino-1-ethylpiperidin-2-one, the six-membered lactam ring is expected to adopt a distorted chair or twist-boat conformation. The primary focus of a conformational analysis would be the relative orientation of the amino group at the C3 position, which can be either axial or equatorial.

Table 2: Hypothetical Relative Energies of 3-Amino-1-ethylpiperidin-2-one Conformers (Note: These values are for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformer | Amino Group Position | Hypothetical Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | Most Stable |

| Chair 2 | Axial | +1.85 | Less Stable |

| Twist-Boat | N/A | +4.50 | Least Stable |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out reaction pathways and calculating the activation energies of transition states. nih.gov For 3-Amino-1-ethylpiperidin-2-one, theoretical studies could elucidate several potential reactions. For example, the mechanism of acylation or alkylation at the C3-amino group could be investigated. Calculations would model the nucleophilic attack of the amino group on an electrophile, identifying the transition state structure and its associated energy barrier.

Another area of interest would be reactions involving the lactam ring itself. The carbonyl group is susceptible to nucleophilic attack, and computational models could explore the mechanism of hydrolysis or reduction. For example, a study of the Dieckmann cyclisation to form piperidin-2,4-diones demonstrates how computational methods can clarify complex multi-step organic reactions. ucl.ac.uk Similarly, the synthesis of 3-aminolactams via a Curtius rearrangement has been established, and theoretical calculations could provide deeper insight into the energetics of this transformation for the N-ethyl derivative. uchile.cl

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations, particularly DFT, can predict spectroscopic data with a reasonable degree of accuracy. nih.govnih.gov These predictions are valuable for confirming the identity of a synthesized compound by comparing the calculated spectrum with the experimental one.

For 3-Amino-1-ethylpiperidin-2-one, DFT calculations could predict the infrared (IR) spectrum. The calculations would yield vibrational frequencies corresponding to specific bond stretches and bends. Key predicted peaks would include the C=O stretch of the lactam, the N-H stretches of the amino group, and C-H stretches of the ethyl and piperidine ring hydrogens. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). nih.gov The predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the diastereotopic protons of the piperidine ring, and the protons of the amino group. The ¹³C NMR spectrum would predict shifts for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the piperidinone ring.

Table 3: Illustrative Computationally Predicted Spectroscopic Data for 3-Amino-1-ethylpiperidin-2-one (Note: These are representative values based on typical functional group frequencies and shifts. nih.govrsc.org Actual values would result from specific DFT calculations.)

| Predicted IR Frequencies (cm-1) | ||

|---|---|---|

| Frequency Range | Vibration | Functional Group |

| 3300-3400 | N-H Stretch | Primary Amine (-NH2) |

| 2850-2960 | C-H Stretch | Alkyl (CH2, CH3) |

| 1660-1680 | C=O Stretch | Amide (Lactam) |

| Predicted 13C NMR Chemical Shifts (ppm) | ||

| Shift Range (ppm) | Carbon Atom | |

| 170-175 | C=O (Carbonyl) | |

| 40-55 | Piperidine Ring Carbons | |

| 35-45 | -CH2- (Ethyl Group) | |

| 12-16 | -CH3 (Ethyl Group) |

Molecular Modeling of Interactions

Detailed molecular modeling studies specifically for 3-Amino-1-ethylpiperidin-2-one are not available in the current scientific literature.

Ligand-Target Binding Dynamics

There is no published research detailing the ligand-target binding dynamics of 3-Amino-1-ethylpiperidin-2-one.

Intermolecular Interactions

Specific analysis of the intermolecular interactions of 3-Amino-1-ethylpiperidin-2-one through computational methods has not been reported in available literature.

Role As a Core Scaffold and Synthetic Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The inherent reactivity of 3-Amino-1-ethylpiperidin-2-one makes it an ideal starting material for the synthesis of a variety of complex heterocyclic structures. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused and spirocyclic ring systems. Furthermore, the amino group can be readily acylated, alkylated, or used in condensation reactions to introduce additional functionality and build upon the piperidinone core. evitachem.com This versatility has been exploited in the synthesis of diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

The strategic placement of the amino group at the 3-position of the piperidinone ring provides a convenient handle for the construction of adjacent rings. For instance, reactions that involve both the amino group and the lactam functionality can lead to the formation of bicyclic structures with unique stereochemical arrangements. The ability to control the stereochemistry at the C3 position is particularly important in the synthesis of chiral heterocyles, which often exhibit specific biological activities.

Precursor in the Synthesis of Diverse Organic Molecules

As a synthetic intermediate, 3-Amino-1-ethylpiperidin-2-one provides access to a broad spectrum of organic molecules. Its utility extends beyond the synthesis of complex heterocycles to include the preparation of various substituted piperidines, amides, and other open-chain compounds. The lactam ring can be hydrolyzed to yield the corresponding amino acid derivative, which can then be further modified. The amino group can also be transformed into other functional groups, such as hydroxyls or halides, through standard synthetic procedures.

The compound's role as a precursor is particularly evident in the synthesis of pharmaceutical intermediates and bioactive molecules. evitachem.comangenechemical.com For example, it can be used to introduce the 3-aminopiperidin-2-one (B154931) moiety into larger molecules, a structural motif that is found in a number of compounds with interesting pharmacological properties. The ethyl group on the nitrogen atom can also be modified or cleaved, providing an additional point of diversification.

Scaffold for Molecular Architecture Design and Diversification

The piperidinone ring system of 3-Amino-1-ethylpiperidin-2-one serves as a robust scaffold for the design and diversification of molecular architectures. evitachem.com By systematically modifying the functional groups attached to the scaffold, chemists can generate libraries of related compounds with varying properties. This approach is widely used in drug discovery and materials science to explore structure-activity relationships and optimize the performance of a lead compound.

The amenability of 3-Amino-1-ethylpiperidin-2-one to a variety of chemical transformations makes it an excellent scaffold for combinatorial synthesis. The amino group can be readily derivatized with a wide range of building blocks, while the lactam ring provides a stable core structure. This allows for the rapid generation of a large number of diverse molecules, which can then be screened for their biological activity or other properties. The use of this scaffold has been instrumental in the development of new chemical entities with potential therapeutic applications. angenechemical.com

Utility in the Synthesis of Specific Chemical Families

The versatility of 3-Amino-1-ethylpiperidin-2-one as a synthetic intermediate is highlighted by its utility in the preparation of specific chemical families, such as piperidine (B6355638) derivatives and pyrrolidone analogs.

The piperidinone ring of 3-Amino-1-ethylpiperidin-2-one can be readily reduced to the corresponding piperidine derivative. This transformation provides access to a wide range of substituted piperidines, which are among the most important heterocyclic motifs in medicinal chemistry. mdpi.com The presence of the amino group at the 3-position allows for the synthesis of 3-aminopiperidine derivatives, a class of compounds with diverse biological activities.

The synthesis of piperidine derivatives from 3-Amino-1-ethylpiperidin-2-one can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction with hydride reagents. The choice of reducing agent can influence the stereochemical outcome of the reaction, allowing for the selective synthesis of specific stereoisomers. The resulting piperidine derivatives can be further functionalized at the amino group or other positions on the ring, providing access to a vast chemical space. mdpi.com

While less common, the ring contraction of piperidinone derivatives to form pyrrolidone analogs is a known transformation in organic synthesis. Although specific examples involving 3-Amino-1-ethylpiperidin-2-one are not extensively documented in the provided search results, the general principles of such rearrangements could potentially be applied. Ring contraction reactions often proceed through the formation of a reactive intermediate, such as a cyclopropanone (B1606653) or an aziridinium (B1262131) ion, which then rearranges to the smaller ring system. The presence of the amino group at the 3-position could influence the course of such a rearrangement, potentially leading to the formation of novel pyrrolidone analogs with unique substitution patterns. The synthesis of pyrrolidone analogs from piperidinone precursors would represent a valuable synthetic strategy for accessing this important class of heterocyclic compounds. researchgate.net

Advanced Analytical Methodologies in 3 Amino 1 Ethylpiperidin 2 One Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

While a specific experimental ¹H NMR spectrum for 3-Amino-1-ethylpiperidin-2-one is not publicly documented, the expected chemical shifts and multiplicities can be predicted based on its structure. The spectrum would provide information on the number of different types of protons, their electronic environments, and their connectivity. Key expected signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the N-ethyl group. The protons on the piperidinone ring would appear as a series of multiplets, with the proton at the C3 position (adjacent to the amino group) being a distinct downfield signal.

Interactive Data Table: Predicted ¹H NMR Data for 3-Amino-1-ethylpiperidin-2-one

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (ethyl) | ~3.4 | Quartet (q) |

| -CH₃ (ethyl) | ~1.2 | Triplet (t) |

| -CH-NH₂ (C3) | ~3.5 | Multiplet (m) |

| Ring Protons (C4, C5, C6) | 1.8 - 3.3 | Multiplets (m) |

| -NH₂ | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For 3-Amino-1-ethylpiperidin-2-one, seven distinct signals would be expected. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam ring. Experimental data for the parent compound, 3-Amino-2-piperidone, is available and serves as a useful reference. The introduction of the N-ethyl group in 3-Amino-1-ethylpiperidin-2-one would introduce two additional signals and cause a shift in the signals of the adjacent ring carbons, particularly C6. nih.gov

Interactive Data Table: ¹³C NMR Data for 3-Amino-2-piperidone and Predicted Data for 3-Amino-1-ethylpiperidin-2-one

| Carbon Atom | Experimental δ (ppm) for 3-Amino-2-piperidone nih.gov | Predicted δ (ppm) for 3-Amino-1-ethylpiperidin-2-one |

| C2 (C=O) | 175.0 | ~174 |

| C3 (-CH-NH₂) | 52.0 | ~52 |

| C4 | 29.0 | ~28 |

| C5 | 22.0 | ~22 |

| C6 | 45.0 | ~48 |

| N-CH₂- | Not Applicable | ~42 |

| -CH₃ | Not Applicable | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Amino-1-ethylpiperidin-2-one would be characterized by several key absorption bands. The most prominent would be the strong absorption from the amide carbonyl (C=O) stretching vibration. Other significant peaks would include N-H stretching from the primary amine, C-H stretching from the alkyl portions of the molecule, and N-H bending vibrations.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 3-Amino-1-ethylpiperidin-2-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (Lactam) | C=O stretch | ~1650 - 1680 |

| Primary Amine | N-H stretch | ~3300 - 3500 (doublet) |

| Primary Amine | N-H bend | ~1590 - 1650 |

| Alkyl | C-H stretch | ~2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amides, like 3-Amino-1-ethylpiperidin-2-one, typically exhibit a weak absorption band corresponding to the n → π* transition of the carbonyl group. This absorption is expected to occur in the far UV region, typically around 210-220 nm. The presence of the amino group is unlikely to shift this absorption significantly into the near UV or visible range.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In a standard electron ionization (EI) mass spectrum, 3-Amino-1-ethylpiperidin-2-one (C₇H₁₄N₂O) would be expected to show a molecular ion (M⁺) peak at m/z 142.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of 3-Amino-1-ethylpiperidin-2-one is 142.11061 Da. Fragmentation patterns would also be observed, providing further structural information. For the related compound 3-Amino-2-piperidone, a base peak is often observed at m/z 128 in GC-MS analysis. nih.gov

Interactive Data Table: Mass Spectrometry Data

| Compound | Technique | Expected m/z | Information |

| 3-Amino-1-ethylpiperidin-2-one | MS | 142 | Molecular Ion (M⁺) |

| 3-Amino-1-ethylpiperidin-2-one | HRMS | 142.1106 | Exact Mass for C₇H₁₄N₂O |

| 3-Amino-2-piperidone | GC-MS | 128 | Molecular Ion (M⁺) nih.gov |

Crystallographic Studies for Structural Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

To date, the crystal structure of 3-Amino-1-ethylpiperidin-2-one has not been reported in the crystallographic databases. A successful single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, that dictate the crystal packing. For N-substituted piperidine (B6355638) derivatives, the ring conformation is a key area of interest, as is the orientation of the substituents.

Interactive Data Table: Potential Crystallographic Parameters (Hypothetical)

| Parameter | Description |

| Crystal System | The geometric system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). |

| Z | Number of molecules per unit cell. |

| Hydrogen Bonds | Key intermolecular interactions defining the crystal packing. |

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful technique for analyzing the crystalline structure of solid materials. It provides information on the crystal lattice, phase purity, and degree of crystallinity of a compound. In the context of 3-Amino-1-ethylpiperidin-2-one research, XRPD would be instrumental in identifying different polymorphic forms, which can have significant impacts on the compound's physical properties such as solubility and stability. However, specific XRPD data and detailed crystal structure analysis for 3-Amino-1-ethylpiperidin-2-one are not extensively documented in publicly available scientific literature.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and purification of 3-Amino-1-ethylpiperidin-2-one from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 3-Amino-1-ethylpiperidin-2-one. Due to the weak ultraviolet (UV) absorption of the core 3-aminopiperidine structure, a derivatization step is often necessary to enhance detection sensitivity. google.comgoogle.com For instance, derivatization with benzoyl chloride can be employed to introduce a chromophore, allowing for reliable UV detection. google.com

For chiral analysis, which is critical as the compound possesses a stereocenter, chiral HPLC columns are used. Columns with glycoprotein as the stationary phase have proven effective for separating enantiomers of related 3-aminopiperidine derivatives. google.comgoogle.com The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile, methanol, or isopropanol. google.com

Table 1: Example HPLC Conditions for Analysis of Related 3-Aminopiperidine Derivatives

| Parameter | Condition A google.com | Condition B google.com |

|---|---|---|

| Stationary Phase | Chiral Column (Glycoprotein-based, e.g., ChromTech CHIRAL-AGP) | Chiral Column (Glycoprotein-based, e.g., ChromTech CHIRAL-AGP) |

| Mobile Phase | 0.015 mol/L Phosphate Buffer / Acetonitrile (92:8) | 0.015 mol/L Phosphate Buffer / Isopropanol (99:1) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm (after derivatization) | UV at 254 nm (after derivatization) |

| Column Temperature | 30°C | 30°C |

Thin-Layer Chromatography (TLC) is a versatile and rapid method used for qualitatively monitoring the progress of reactions and for preliminary purity checks of 3-Amino-1-ethylpiperidin-2-one. chemistryhall.com It is also instrumental in developing optimal solvent systems for purification by flash column chromatography. rochester.edu

Standard silica gel plates (Silica Gel 60 F254) are typically used as the stationary phase. rsc.org Since amino compounds may not be visible under UV light, visualization is often achieved by staining the plates. A common and effective stain for amino compounds is a potassium permanganate (KMnO4) solution, which reacts to produce distinct spots. rsc.orgcrsubscription.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components in a mixture. chemistryhall.com

Table 2: General TLC Parameters for Piperidone Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel pre-coated aluminum plates (e.g., Merck 60F254) rsc.org |

| Application | Reaction monitoring, purity assessment, solvent system development google.comchemistryhall.com |

| Visualization | UV irradiation at 254 nm, or staining with reagents like Potassium Permanganate (KMnO4) or phosphomolybdic acid rsc.org |

Flash column chromatography is the standard method for purifying 3-Amino-1-ethylpiperidin-2-one on a preparative scale after synthesis. wfu.edu The technique uses a column packed with a stationary phase, most commonly silica gel, and a solvent system (mobile phase) is pushed through the column under pressure to separate the components of the mixture. rochester.eduorgsyn.org

The basic nature of the amino group in 3-Amino-1-ethylpiperidin-2-one can lead to peak tailing and poor separation on standard acidic silica gel. To mitigate this, several strategies can be employed. One approach is to use an amine-functionalized silica or basic alumina as the stationary phase. biotage.com Alternatively, a small amount of a competing base, such as triethylamine or ammonium hydroxide, can be added to the mobile phase to neutralize the acidic sites on the silica surface, resulting in improved peak shape and separation. wfu.edubiotage.com The choice of eluent is typically guided by prior TLC analysis, with common solvent systems including mixtures of ethyl acetate and cyclohexane or dichloromethane and methanol. rsc.org

Table 3: Typical Flash Column Chromatography Parameters for Amine Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (35-70 µm particle size), or specialized media like amine-functionalized silica rsc.orgbiotage.com |

| Mobile Phase | Mixtures of non-polar and polar solvents (e.g., Ethyl Acetate/Cyclohexane) rsc.org. May include a basic modifier (e.g., 0.1-1% Triethylamine) to prevent peak tailing biotage.com |

| Loading Technique | Sample dissolved in a minimal amount of solvent and loaded onto the column rochester.edu |

| Elution | Isocratic (constant solvent composition) or gradient (increasing polarity over time) orgsyn.org |

In-line Analytical Techniques for Reaction Monitoring

In-line analytical techniques, often referred to as Process Analytical Technology (PAT), involve the use of probes integrated directly into a reaction vessel to monitor a reaction in real-time. mdpi.com These methods, which can include techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, provide continuous data on the concentration of reactants, intermediates, and products. This allows for precise control over reaction conditions and endpoints.

While these techniques offer significant advantages for process optimization and control, the specific application of in-line analytical methods for monitoring the synthesis or reactions of 3-Amino-1-ethylpiperidin-2-one has not been reported in the reviewed scientific literature.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Key areas for exploration include:

Biocatalysis : The use of enzymes, such as immobilized ω-transaminases, offers a green and highly selective method for producing chiral amines from ketone precursors. beilstein-journals.orgmdpi.com This approach could be adapted for the asymmetric synthesis of (S)- or (R)-3-Amino-1-ethylpiperidin-2-one, providing enantiomerically pure products in a single step from a corresponding diketone or keto-amide precursor. beilstein-journals.orgresearchgate.net Multi-enzyme cascades could further streamline these processes. researchgate.netrsc.org

Flow Chemistry : Continuous flow processes can enhance safety, scalability, and efficiency, particularly for reactions involving energetic intermediates. chemrxiv.org Developing a flow-based synthesis for this compound would be a significant advancement for potential industrial applications, allowing for precise control over reaction parameters and minimizing waste. chemrxiv.orgacs.org

Photochemical Methods : Light-induced reactions, such as photochemical [2+2] intramolecular cycloadditions, represent a modern and scalable strategy for constructing piperidinone rings. nih.govdigitellinc.com Exploring visible-light-mediated C-H amination could also provide a novel pathway to the piperidine (B6355638) core under mild conditions. acs.org

Cascade Reactions : One-pot cascade reactions, such as the aza-Michael addition followed by cyclization, provide an atom-economical route to highly functionalized piperidinones. ntu.edu.sgresearchgate.netrsc.org Designing a cascade sequence starting from simple, readily available materials could significantly improve the synthetic efficiency for producing derivatives of 3-Amino-1-ethylpiperidin-2-one.

| Synthetic Strategy | Key Features | Potential Advantages for 3-Amino-1-ethylpiperidin-2-one Synthesis |

|---|---|---|

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, renewable catalysts. beilstein-journals.orgmdpi.com | Direct access to enantiomerically pure (R)- or (S)-isomers. |

| Flow Chemistry | Enhanced safety, scalability, and process control. chemrxiv.orgacs.org | Efficient and safe large-scale production. |

| Photochemistry | Use of light as a "reagent," access to unique reaction pathways. nih.govdigitellinc.com | Novel routes to the piperidinone core under mild conditions. |

| Cascade Reactions | High atom economy, multiple bond formations in a single pot. acs.orgresearcher.life | Rapid construction of complex derivatives from simple precursors. |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of 3-Amino-1-ethylpiperidin-2-one is largely dictated by its three main functional components: the secondary amino group, the lactam carbonyl, and the adjacent methylene (B1212753) group. While standard reactions like N-acylation are predictable, there is vast potential to uncover novel reactivity.

Future research could focus on:

Multicomponent Reactions (MCRs) : Employing 3-Amino-1-ethylpiperidin-2-one in MCRs, such as the Ugi or Passerini reactions, could rapidly generate libraries of structurally complex and diverse molecules. researchgate.net This is a powerful strategy for drug discovery, enabling the exploration of a wide chemical space.

C-H Functionalization : Direct functionalization of the C-H bonds on the piperidinone ring would provide an efficient way to introduce new substituents without the need for pre-functionalized substrates.

Ring-Opening Polymerization : The lactam ring could potentially undergo ring-opening polymerization to create novel functional polyamides. The pendant amino groups along the polymer backbone would offer sites for further modification, leading to materials with unique properties for various applications.

Domino Reactions : Using the compound as a substrate in domino reactions could lead to the synthesis of complex polycyclic skeletons. researchgate.netacs.org For instance, a sequence initiated at the amino group could trigger subsequent intramolecular cyclizations.

| Reaction Type | Potential Reagents | Potential Product Class |

|---|---|---|

| Multicomponent Reactions | Isocyanides, aldehydes, carboxylic acids | Complex, drug-like scaffolds |

| C-H Functionalization | Transition metal catalysts, radical initiators | Substituted piperidinone derivatives |

| Ring-Opening Polymerization | Strong acids/bases, organometallic initiators | Functional polyamides |

| Domino Reactions | Electrophilic partners for the amine | Polycyclic heterocyclic systems |

Advanced Computational Modeling for Complex Systems

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. numberanalytics.comijrpr.com For a molecule like 3-Amino-1-ethylpiperidin-2-one, advanced computational modeling can provide deep insights into its behavior.

Future directions in this area include:

DFT Calculations : Using Density Functional Theory (DFT) to map the molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and atomic charges can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding reactivity studies. mdpi.com

Reaction Mechanism Simulation : Simulating potential reaction pathways can help elucidate complex mechanisms, predict transition states, and calculate activation energies. This is particularly valuable for designing novel catalytic cycles or understanding the stereochemical outcomes of asymmetric syntheses. uci.edu

Molecular Dynamics (MD) Simulations : MD simulations can be used to explore the conformational landscape of the molecule and its derivatives. When studying interactions with biological targets like proteins, MD can reveal binding modes, estimate binding affinities, and assess the stability of the ligand-protein complex. researchgate.net

| Computational Method | Information Gained | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties. mdpi.com | Predicting reaction sites and mechanisms. |

| Molecular Dynamics (MD) | Conformational flexibility, binding dynamics, solvation effects. researchgate.net | Simulating interactions with biological targets. |

| QSAR Modeling | Correlation between chemical structure and biological activity. ijrpr.com | Predicting the activity of new derivatives. |

Integration of Synthetic and Computational Methodologies

The synergy between synthetic chemistry and computational modeling represents a powerful paradigm for modern chemical research. ijrpr.comuci.edu Instead of a trial-and-error approach, this integrated strategy allows for a more rational and efficient discovery process.

A future workflow for researching 3-Amino-1-ethylpiperidin-2-one would involve:

In Silico Design : Computationally design a virtual library of derivatives and model their properties (e.g., reactivity, potential biological activity). ontosight.ai

Guided Synthesis : Prioritize and synthesize the most promising candidates identified through computational screening. This targeted approach saves significant time and resources.

Experimental Validation : Characterize the synthesized compounds and evaluate their properties experimentally.

Iterative Refinement : Use the experimental data to refine the computational models, creating a feedback loop that improves the predictive power of the models for future designs. uci.edu

This integrated approach is particularly powerful for optimizing reaction conditions, predicting the stereoselectivity of asymmetric reactions, and designing molecules with specific, tailored functions. uci.edu

Application in Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. oicr.on.ca The development of high-quality probes is crucial for target validation in drug discovery. nih.gov Lactam-containing scaffolds, especially strained β-lactams, are well-established as covalent probes for activity-based protein profiling (ABPP). researchgate.netrsc.orgrsc.org

Although the six-membered δ-lactam ring in 3-Amino-1-ethylpiperidin-2-one is less strained than a β-lactam, its scaffold is present in many bioactive molecules, suggesting it can be recognized by various proteins. nih.gov The key to its potential as a chemical probe lies in the strategic placement of its functional groups. The secondary amino group at the C3 position is an ideal handle for introducing reporter tags (e.g., fluorophores, biotin) and reactive "warheads" for covalent modification of target proteins. nih.gov

Future research should focus on: